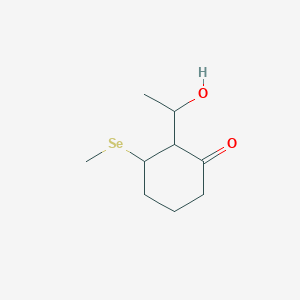
2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. This compound contains a cyclohexanone core with a hydroxyethyl group and a methylselanyl group attached, making it a versatile molecule for synthetic and analytical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene oxide to introduce the hydroxyethyl group, followed by the introduction of the methylselanyl group through a nucleophilic substitution reaction using methylselenol as the nucleophile. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form an alcohol.
Substitution: The methylselanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one involves its interaction with molecular targets and pathways in biological systems. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the methylselanyl group can modulate the compound’s reactivity and stability. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-(1-hydroxyethyl)cyclohexan-1-one: Similar structure but lacks the methylselanyl group.
3-(Methylselanyl)cyclohexanone: Contains the methylselanyl group but lacks the hydroxyethyl group.
Uniqueness
2-(1-Hydroxyethyl)-3-(methylselanyl)cyclohexan-1-one is unique due to the presence of both the hydroxyethyl and methylselanyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
74457-12-8 |
|---|---|
Molekularformel |
C9H16O2Se |
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
2-(1-hydroxyethyl)-3-methylselanylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2Se/c1-6(10)9-7(11)4-3-5-8(9)12-2/h6,8-10H,3-5H2,1-2H3 |
InChI-Schlüssel |
UNNDPTGQWFILLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1C(CCCC1=O)[Se]C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



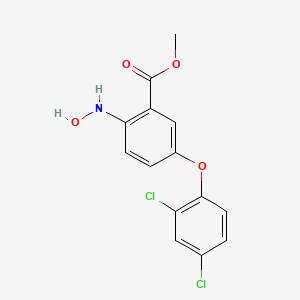
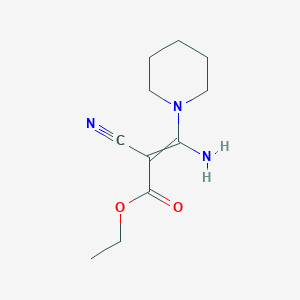
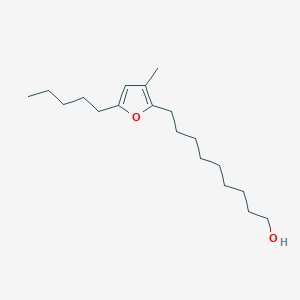

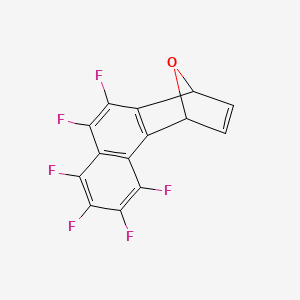
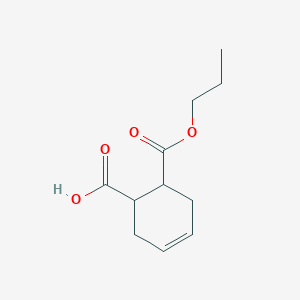
![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)

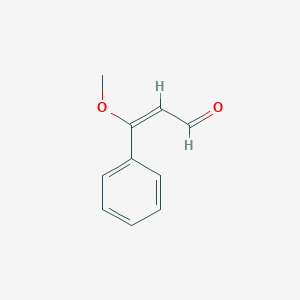
![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
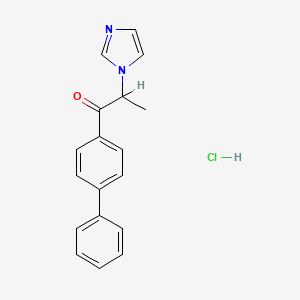
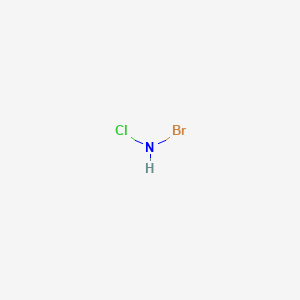
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)
